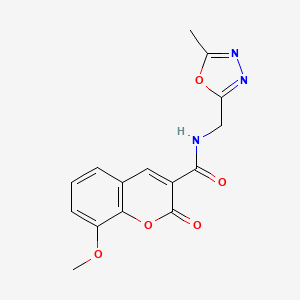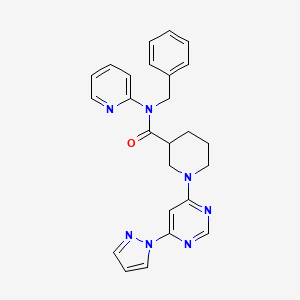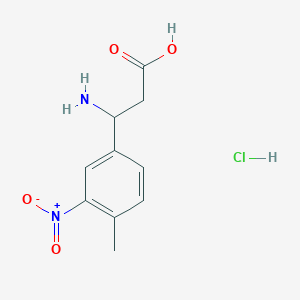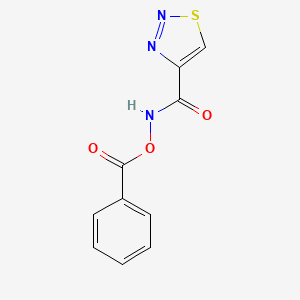![molecular formula C20H11ClF3N3OS B2602590 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine CAS No. 477862-43-4](/img/structure/B2602590.png)
2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine is a useful research compound. Its molecular formula is C20H11ClF3N3OS and its molecular weight is 433.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis Techniques
Research has explored methods to synthesize related thieno[2,3-d]pyrimidine derivatives, providing insights into chemical reactions and synthesis techniques. For example, Gewald, Jeschke, and Gruner (1991) reported on the reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes, leading to substituted dithieno-[2′,3′:4,3][2′,3′:8,9]pyrimido[3,4-a]pyrimid-7-thiones and -7-ones (Gewald, Jeschke, & Gruner, 1991).
Structural Modifications
Studies like that by Palanki et al. (2000) investigated the structure-activity relationship of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a compound structurally similar to the one , to understand how different substitutions on the pyrimidine ring affect its properties (Palanki et al., 2000).
Biological Activities and Applications
Biological Activities
Research by El-Gazzar, Hussein, and Aly (2006) delved into the synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, showing their potential biological activities. These thienopyrimidine derivatives were investigated for activities such as inhibiting adenosine kinase and anti-cancer properties (El-Gazzar, Hussein, & Aly, 2006).
Antibacterial Properties
Abdel-Mohsen and Geies (2009) focused on synthesizing compounds like 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, which are precursors to structures similar to the compound , and explored their antibacterial properties (Abdel-Mohsen & Geies, 2009).
Molecular and Structural Analysis
Structural Characterization
Yang et al. (2014) demonstrated the synthesis and structural characterization of a derivative, providing valuable information on the molecular structure and conformation through techniques like X-ray diffraction (Yang et al., 2014).
Electronic and Optical Properties
Hussain et al. (2020) conducted a study on the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, which is relevant for understanding the electronic and optical behavior of related compounds (Hussain et al., 2020).
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-thiophen-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF3N3OS/c21-15-10-13(20(22,23)24)11-26-19(15)28-14-5-3-12(4-6-14)18-25-8-7-16(27-18)17-2-1-9-29-17/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGPMEMMNRFOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2602510.png)





![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)





![4-[(4-Isopropylbenzyl)amino]phenol](/img/structure/B2602529.png)
